molecular formula C16H13NO B11872496 (3-(Quinolin-4-yl)phenyl)methanol

(3-(Quinolin-4-yl)phenyl)methanol

Cat. No.: B11872496
M. Wt: 235.28 g/mol
InChI Key: NCEKACJCMGKHGV-UHFFFAOYSA-N
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Description

(3-(Quinolin-4-yl)phenyl)methanol is a chemical compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol It is characterized by the presence of a quinoline ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Quinolin-4-yl)phenyl)methanol typically involves the reaction of 4-chloroquinoline with a phenylboronic acid derivative under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (3-(Quinolin-4-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-(Quinolin-4-yl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Quinolin-4-yl)phenyl)methanol is primarily attributed to its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • (2-(Quinolin-4-yl)phenyl)methanol
  • (4-(Quinolin-4-yl)phenyl)methanol
  • (3-(Quinolin-2-yl)phenyl)methanol

Comparison: While these compounds share a similar quinoline-phenyl-methanol structure, (3-(Quinolin-4-yl)phenyl)methanol is unique due to the specific position of the quinoline ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to interact with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(3-quinolin-4-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-3-5-13(10-12)14-8-9-17-16-7-2-1-6-15(14)16/h1-10,18H,11H2

InChI Key

NCEKACJCMGKHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=CC(=C3)CO

Origin of Product

United States

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